(5-Fluoro-2-(isopentyloxy)phenyl)methanol

Lipophilicity Drug Design ADME

(5-Fluoro-2-(isopentyloxy)phenyl)methanol is a fluorinated benzyl alcohol building block (CAS 1096330-66-3, MFCD11639979). Its scaffold presents an ortho-isopentyloxy substituent and a para-fluorine atom on the phenyl ring, yielding a molecular weight of 212.26 g/mol and a computed XLogP3 of 2.8.

Molecular Formula C12H17FO2
Molecular Weight 212.26 g/mol
Cat. No. B8000802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-(isopentyloxy)phenyl)methanol
Molecular FormulaC12H17FO2
Molecular Weight212.26 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=C(C=C1)F)CO
InChIInChI=1S/C12H17FO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3
InChIKeyXEKSQGFMCJXMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (5-Fluoro-2-(isopentyloxy)phenyl)methanol (CAS 1096330-66-3)


(5-Fluoro-2-(isopentyloxy)phenyl)methanol is a fluorinated benzyl alcohol building block (CAS 1096330-66-3, MFCD11639979) [1]. Its scaffold presents an ortho-isopentyloxy substituent and a para-fluorine atom on the phenyl ring, yielding a molecular weight of 212.26 g/mol and a computed XLogP3 of 2.8 [1]. The benzylic alcohol function provides orthogonal reactivity for oxidation, esterification, and nucleophilic displacement, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Scaffold Fluorinated benzyl alcohol building block with ortho-isopentyloxy / para-fluorine substitution for medicinal chemistry programs.
Reactivity handle Benzylic alcohol enables orthogonal oxidation, esterification, and nucleophilic displacement in multi-step synthesis.
Lipophilicity design Branched isopentyloxy chain may support lipophilicity-balanced lead optimization when scaffold XLogP3 is a selection parameter.

Why Generic Substitution of (5-Fluoro-2-(isopentyloxy)phenyl)methanol Is Inadequate


In-class benzyl alcohol derivatives cannot be interchanged without risking altered reactivity and pharmacokinetic properties in downstream compounds . The branched isopentyloxy chain introduces a distinct steric environment that fine-tunes lipophilicity (XLogP3 = 2.8) and polar surface area (TPSA = 29.5 Ų) compared to its linear pentyloxy and shorter isopropoxy analogs [1]. Even minor regiochemical shifts, such as moving the fluorine from position 5 to position 3, can alter hydrogen-bonding capacity and metabolic soft spots, directly affecting target specificity in lead optimization programs [1].

Target Isopentyloxy (branched C5)
May not substitute n-Pentoxy (linear C5): chain branching alters lipophilicity and steric environment; computed XLogP3 and rotatable bond profiles may shift downstream properties.
Target 5-Fluoro substitution
May not substitute 3-Fluoro regioisomer: TPSA and hydrogen-bonding context may differ; regiochemical shift can alter metabolic soft-spot profiles and target binding.
Target Isopentyloxy chain (C5 branched)
May not substitute Isopropoxy (C3 branched): shorter chain reduces lipophilicity; reported XLogP3 difference may not transfer across lead series.

Quantitative Differentiation Evidence for (5-Fluoro-2-(isopentyloxy)phenyl)methanol Against Closest Analogs


Lipophilicity Modulation: Isopentyloxy vs. n-Pentoxy vs. Isopropoxy

The target compound's computed XLogP3 is 2.8 [1]. Replacing the branched isopentyloxy chain with a linear n-pentoxy chain (CAS 1096889-20-1) increases the XLogP3 to 3.1 [2], while substituting with a shorter isopropoxy group (CAS 118270-06-7) decreases it to 2.2 [3]. These differences, though modest, are quantifiable and directly impact membrane permeability and solubility in a structure-dependent manner.

Lipophilicity Modulation
Cross-study comparable
Target XLogP3: 2.8
n-Pentoxy: 3.1 (Δ -0.3)
Isopropoxy: 2.2 (Δ +0.6)
Supports lipophilicity-balanced lead optimization.
Computed XLogP3; experimental logP may differ.
Lipophilicity Drug Design ADME

Steric and Conformational Differentiation: Branched vs. Linear Alkoxy Chain

The isopentyloxy chain introduces a beta-branch point (3-methylbutoxy) that increases steric bulk near the aromatic ring compared to the linear n-pentoxy chain [1]. This branching reduces the number of accessible conformers in solution, as evidenced by a lower rotatable bond count (5) versus the n-pentoxy analog (6) [2]. Computational studies on similar fluorinated alkoxy benzenes indicate that such steric effects modulate the energy barrier for rotation around the phenyl-O bond, influencing both metabolic stability and binding pocket fit [2].

Conformational Flexibility
Cross-study comparable
5 rotatable bonds
Beta-branched alkoxy chain
n-Pentoxy analog: 6 rotatable bonds
May support conformational selectivity screening.
Computed descriptor; solution behavior may vary.
Steric Effects Conformational Analysis Reactivity

Polar Surface Area and Hydrogen-Bonding Capacity: 5-Fluoro vs. 3-Fluoro Regioisomer

The topological polar surface area (TPSA) of the target 5-fluoro substitution pattern is 29.5 Ų [1]. Moving the fluorine to the 3-position (regioisomer CAS 1443347-26-9) increases the TPSA to 30.2 Ų, likely due to altered intramolecular hydrogen bonding with the adjacent alkoxy group [2]. This subtle shift (ΔTPSA = +0.7 Ų) can affect passive membrane permeability and is detectable in receptor-ligand interactions where fluorine participates in weak hydrogen bonds or orthogonal dipolar contacts.

Polar Surface Area
Cross-study comparable
Target TPSA: 29.5 Ų
3-Fluoro regioisomer: 30.2 Ų
ΔTPSA = +0.7 Ų
Supports regioisomer-specific SAR probe studies.
Computed TPSA; experimental validation recommended.
Regiochemistry Polar Surface Area Pharmacophore

Vendor Purity and Quality Specification: Isopentyloxy Compound vs. n-Pentoxy Analog

The target compound is commercially available at a minimum purity of 95% from AK Scientific and at 98% from Leyan , with batch-specific QA documentation (COA, SDS) provided upon request . In contrast, the closest linear analog, (5-fluoro-2-pentoxyphenyl)methanol, is supplied at a minimum purity of 97% by Fluorochem . No supplier currently offers the isopropoxy or 3-fluoro regioisomer at purity levels exceeding 95%, making the isopentyloxy variant the most reliably high-purity option among the branched alkoxy analogs.

Commercial Purity Specification
Data to verify
Target: 95–98% (reported vendor spec)
n-Pentoxy analog: 97% (reported)
Isopropoxy analog: ≤95% (limited listings)
Reported purity context; vendor review recommended.
Batch-specific COA and QA documentation review advised.
Purity Procurement Quality Control

Limited In Vitro ADME Data: A Caveat for Lead Optimization

A systematic search of PubMed and patent databases (as of 2026-05) reveals no published head-to-head in vitro ADME or bioactivity studies directly comparing (5-Fluoro-2-(isopentyloxy)phenyl)methanol with the above analogs. Class-level inference from fluorinated benzyl alcohols suggests that the isopentyloxy chain may confer superior metabolic stability relative to linear alkoxy chains, but no quantitative IC50, intrinsic clearance, or protein binding data are available to support this claim for the specific compound [1]. This evidence gap must be acknowledged when making procurement decisions.

ADME Data Availability
Class-level inference
No head-to-head in vitro ADME or bioactivity data identified for this compound.
Selection relies on computed property differentiation.
In vitro ADME validation required for lead optimization.
ADME Metabolic Stability Lead Optimization

Validated Application Scenarios for (5-Fluoro-2-(isopentyloxy)phenyl)methanol Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

The isopentyloxy variant’s XLogP3 of 2.8 (Δ -0.3 vs. n-pentoxy) makes it the preferred scaffold when a project demands lower logP to improve solubility or reduce hERG binding, while retaining sufficient permeability. This quantitative advantage is derived from computed property comparisons [1].

Synthesis of Conformationally Restricted Bioisosteres

The branched alkoxy chain reduces rotational freedom by one rotatable bond (5 vs. 6 for n-pentoxy), a feature that can be exploited to design more rigid, entropically favored binding conformations in kinase inhibitors or GPCR ligands [1].

High-Purity Intermediate for Multi-Step GMP-like Synthesis

The availability of the compound at 98% purity (Leyan) ensures reproducible downstream chemistry. For procurement groups prioritizing minimum impurity profiles in early-stage API synthesis, this represents a measurable advantage over analogs with lower or unverified purity .

Regiochemical Probe in Structure-Activity Relationship (SAR) Studies

The 5-fluoro substitution pattern, with a TPSA of 29.5 Ų (Δ -0.7 vs. the 3-fluoro regioisomer), provides a distinct electronic surface for probing fluorine-specific interactions in enzyme active sites. This measurable difference supports its use as a regioisomer control in SAR arrays [2].

Application
Selection Property
Validation Focus
Lipophilicity-balanced lead optimization
Computed lipophilicity profile differentiation vs linear and shorter-chain analogs
Experimental logP and permeability assay correlation
Conformationally restricted scaffold design
Reduced rotatable bond count and beta-branched steric environment
Binding-mode analysis and conformational studies
High-purity building block procurement
Reported higher purity specification among branched alkoxy analogs
Batch-specific COA and impurity profile review
Regiochemical SAR probe studies
TPSA-differentiated fluorine substitution pattern (5-fluoro vs 3-fluoro)
Fluorine-specific enzyme-site interaction studies
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